molecular formula C21H16FN7O5S B14113010 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B14113010
M. Wt: 497.5 g/mol
InChI Key: MTQGRLTYVKJDHQ-UHFFFAOYSA-N
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Description

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a fluorophenyl group, and a nitrophenyl acetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced to the triazole ring.

    Attachment of the pyrimidinylmethyl group: This can be done through a condensation reaction between a pyrimidine derivative and the triazole intermediate.

    Formation of the acetamide moiety: This step involves the reaction of the triazole intermediate with a nitrophenyl acetic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H16FN7O5S

Molecular Weight

497.5 g/mol

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C21H16FN7O5S/c22-12-4-6-15(7-5-12)28-17(9-14-10-18(30)25-20(32)24-14)26-27-21(28)35-11-19(31)23-13-2-1-3-16(8-13)29(33)34/h1-8,10H,9,11H2,(H,23,31)(H2,24,25,30,32)

InChI Key

MTQGRLTYVKJDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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